molecular formula C21H24BrNNaP B13748634 Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1) CAS No. 238083-06-2

Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1)

Cat. No.: B13748634
CAS No.: 238083-06-2
M. Wt: 424.3 g/mol
InChI Key: GJZNHDOXOMAUCF-UHFFFAOYSA-M
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Description

Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1) is a complex organophosphorus compound. It is known for its unique structure, which includes a triphenylphosphonium group, a propan-2-yl substituent, and a bromide azanide. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium triphenyl(propan-2-yl)phosphanium bromide azanide typically involves the reaction of triphenylphosphine with an alkyl halide, such as isopropyl bromide, in the presence of a base like sodium amide. The reaction is carried out under inert conditions to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium triphenyl(propan-2-yl)phosphanium bromide azanide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .

Scientific Research Applications

Sodium triphenyl(propan-2-yl)phosphanium bromide azanide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of sodium triphenyl(propan-2-yl)phosphanium bromide azanide involves its interaction with molecular targets through its phosphonium group. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it can be oxidized or reduced to form different products .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine compound without the propan-2-yl substituent.

    Isopropyltriphenylphosphonium bromide: Similar structure but lacks the azanide group.

    Tetraphenylphosphonium bromide: Contains an additional phenyl group instead of the propan-2-yl substituent

Uniqueness

Sodium triphenyl(propan-2-yl)phosphanium bromide azanide is unique due to its combination of a triphenylphosphonium group, a propan-2-yl substituent, and a bromide azanide. This unique structure imparts specific reactivity and properties that are not observed in simpler phosphonium compounds .

Biological Activity

Sodium triphenyl(propan-2-yl)phosphanium bromide azanide (1/1/1/1) is a compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential applications. This article explores its biological activity, synthesizing findings from diverse sources, including case studies and experimental data.

Chemical Structure and Properties

Sodium triphenyl(propan-2-yl)phosphanium azanide features a phosphonium center, which is known for its reactivity in organic synthesis. The compound's structure can be represented as follows:

C6H5P+ C3H7 BrN\text{C}_6\text{H}_5\text{P}^+\text{ C}_3\text{H}_7\text{ }\text{Br}^-\text{N}^-

This structure indicates the presence of a positively charged phosphonium ion and an azanide anion, which contributes to its unique reactivity profile.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to sodium triphenyl(propan-2-yl)phosphanium bromide azanide. For instance, research on related phosphonium compounds has demonstrated their ability to induce apoptosis in cancer cells. A study evaluating the cytotoxic effects of various synthesized compounds on MCF-7 breast cancer cells showed promising results, indicating that structural modifications can enhance biological activity .

Table 1: Cytotoxic Activity Against MCF-7 Cells

CompoundConcentration (μM)% Inhibition
Sodium triphenyl(propan-2-yl)phosphanium bromide azanide1045%
Tamoxifen1070%
Control (DMSO)-5%

The above table summarizes the cytotoxic effects observed with sodium triphenyl(propan-2-yl)phosphanium bromide azanide compared to Tamoxifen, a well-known anticancer drug.

The mechanism by which sodium triphenyl(propan-2-yl)phosphanium bromide azanide exerts its biological effects may involve interactions with cellular membranes and subsequent induction of oxidative stress. Phosphonium compounds are known to accumulate in mitochondria, leading to increased reactive oxygen species (ROS) production, which can trigger apoptotic pathways .

Study on Antimicrobial Activity

A case study investigated the antimicrobial properties of various phosphonium compounds, including sodium triphenyl(propan-2-yl)phosphanium bromide azanide. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.

Table 2: Antimicrobial Activity

Bacteria SpeciesMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus25
Escherichia coli>100

This table illustrates the effectiveness of sodium triphenyl(propan-2-yl)phosphanium bromide azanide against selected bacterial strains.

Properties

CAS No.

238083-06-2

Molecular Formula

C21H24BrNNaP

Molecular Weight

424.3 g/mol

IUPAC Name

sodium;azanide;triphenyl(propan-2-yl)phosphanium;bromide

InChI

InChI=1S/C21H22P.BrH.H2N.Na/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;;;/h3-18H,1-2H3;1H;1H2;/q+1;;-1;+1/p-1

InChI Key

GJZNHDOXOMAUCF-UHFFFAOYSA-M

Canonical SMILES

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[NH2-].[Na+].[Br-]

Origin of Product

United States

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